molecular formula C7H12O4 B13627619 (2R)-4-ethoxy-2-methyl-4-oxobutanoicacid CAS No. 380913-95-1

(2R)-4-ethoxy-2-methyl-4-oxobutanoicacid

Cat. No.: B13627619
CAS No.: 380913-95-1
M. Wt: 160.17 g/mol
InChI Key: NMEQTRDRCUBKRO-RXMQYKEDSA-N
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Description

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of an ethoxy group, a methyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-methyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of (2R)-2-methyl-4-oxobutanoic acid.

    Reduction: Formation of (2R)-4-ethoxy-2-methyl-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-methyl-4-oxobutanoic acid
  • (2R)-4-ethoxy-2-methyl-4-hydroxybutanoic acid
  • (2R)-4-methoxy-2-methyl-4-oxobutanoic acid

Uniqueness

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds.

Properties

CAS No.

380913-95-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1

InChI Key

NMEQTRDRCUBKRO-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C)C(=O)O

Canonical SMILES

CCOC(=O)CC(C)C(=O)O

Origin of Product

United States

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